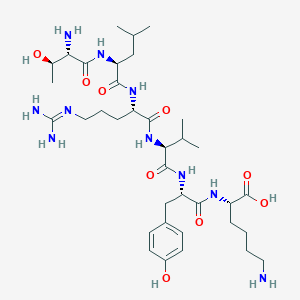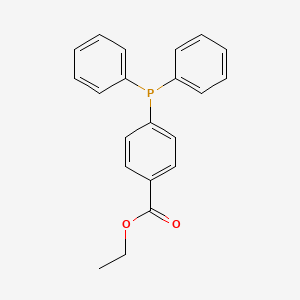![molecular formula C17H18N4 B14243170 Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- CAS No. 617691-10-8](/img/structure/B14243170.png)
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- is an organic compound with the molecular formula C17H18N4. It is a derivative of benzonitrile, where the benzene ring is substituted with a piperazine ring and a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- typically involves the reaction of 4-chlorobenzonitrile with 1-(2-pyridinylmethyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine and pyridine rings can facilitate binding to these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, simpler in structure.
4-(2-Pyridinyl)benzonitrile: Lacks the piperazine ring.
1-(2-Pyridinylmethyl)piperazine: Lacks the benzonitrile group.
Uniqueness
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- is unique due to the presence of both the piperazine and pyridine rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
617691-10-8 |
|---|---|
Fórmula molecular |
C17H18N4 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H18N4/c18-13-15-4-6-17(7-5-15)21-11-9-20(10-12-21)14-16-3-1-2-8-19-16/h1-8H,9-12,14H2 |
Clave InChI |
FHIUQJRYGLYCFH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=N2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


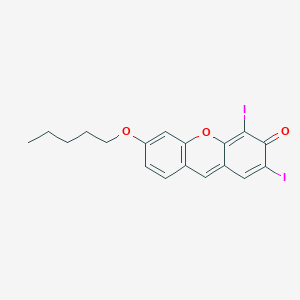
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
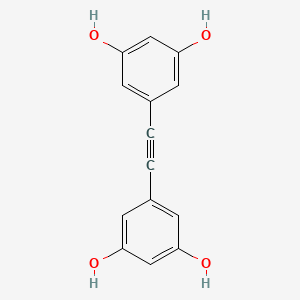
![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)

![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
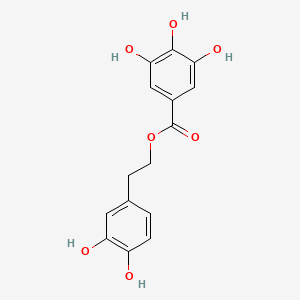
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
